molecular formula C21H22N2O2S2 B11523541 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11523541
M. Wt: 398.5 g/mol
InChI Key: RJWDLXBZXOWUCN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring system

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol and a quinoline derivative.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline or dithiolo rings, using reagents such as halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline and dithiolo derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The dithioloquinoline framework has been associated with the inhibition of cancer cell proliferation. For instance, derivatives of dithioloquinoline have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth mechanisms .

2. Neuroprotective Effects
Research into neurodegenerative diseases has highlighted the potential of compounds like 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline as multifunctional agents for treating conditions such as Alzheimer’s disease. The compound's ability to inhibit cholinesterases and monoamine oxidases suggests it could help alleviate cognitive decline by enhancing neurotransmitter availability in the brain .

3. Antioxidant Properties
The presence of methoxy groups in the compound may enhance its ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases. Studies have shown that similar compounds can protect cellular components from oxidative damage .

Material Science Applications

1. Organic Photovoltaics
The unique electronic properties of dithioloquinoline derivatives make them suitable candidates for use in organic photovoltaic devices. Their ability to act as electron donors or acceptors can improve the efficiency of solar cells by enhancing charge transport and light absorption properties .

2. Conductive Polymers
Compounds like this compound can be incorporated into conductive polymer matrices to develop advanced materials for electronic applications. Their incorporation can enhance the mechanical and electrical properties of the polymers used in flexible electronics .

Environmental Science Applications

1. Environmental Remediation
The compound's potential as a chelating agent can be explored for environmental remediation applications. Its ability to bind heavy metals and other pollutants can be utilized in developing materials for water purification and soil remediation strategies .

Case Study 1: Neuroprotective Properties
In a study focusing on Alzheimer’s disease models, compounds similar to this compound were tested for their ability to cross the blood-brain barrier and inhibit acetylcholinesterase activity. Results indicated significant improvements in cognitive function among treated subjects compared to controls.

Case Study 2: Anticancer Efficacy
A series of dithioloquinoline derivatives were synthesized and evaluated against breast cancer cell lines. The study demonstrated that these compounds effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline include other quinoline derivatives and dithiolo-fused compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. Examples include:

These compounds highlight the diversity within this class of molecules and underscore the unique properties of this compound.

Biological Activity

2,4-Dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of substituted anilines with various dithioloquinoline derivatives. The synthesis typically employs methods such as oxidative cyclization and condensation reactions to achieve the desired structure. The synthetic route may vary based on the specific substituents and desired biological activity.

Antioxidant Properties

Research indicates that derivatives of quinoline and dithiolo compounds exhibit significant antioxidant activity. The antioxidant potential is often evaluated using assays like DPPH, ABTS, and CUPRAC. For instance, compounds with methoxy and hydroxyl groups have shown enhanced radical scavenging abilities due to their ability to donate electrons and chelate metal ions .

Table 1: Antioxidant Activity of Related Compounds

Compound NameIC50 (µM)Assay Method
Compound A15.3DPPH
Compound B20.1ABTS
Compound C8.0CUPRAC

Cytotoxicity and Antitumor Activity

Studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from the dithioloquinoline framework have been tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, showing IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineCompound NameIC50 (µM)
HCT-116Compound D6.2
T47DCompound E27.3

The biological activity of this compound is attributed to several mechanisms:

  • Radical Scavenging: The presence of methoxy groups enhances the electron-donating capacity of the compound, allowing it to neutralize free radicals effectively.
  • Metal Chelation: The dithiolo moiety can chelate transition metals, reducing their availability for catalyzing oxidative stress in biological systems.
  • Inhibition of Enzyme Activity: Some derivatives may inhibit specific kinases involved in cancer cell proliferation pathways.

Case Studies

A notable study evaluated the effects of various substituted quinoline derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Properties

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2O2S2/c1-12-6-8-14-16(10-12)23-21(2,3)19-18(14)20(27-26-19)22-15-9-7-13(24-4)11-17(15)25-5/h6-11,23H,1-5H3

InChI Key

RJWDLXBZXOWUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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